4-(Benzyloxy)-2-ethylphenylboronic acid
Overview
Description
4-(Benzyloxy)-2-ethylphenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a benzyloxy group and an ethyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
The primary target of 4-(Benzyloxy)-2-ethylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathways involved in the SM coupling reaction . The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in these processes .
Pharmacokinetics
Factors such as its lipophilicity and water solubility would likely influence these properties.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is mild and functional group tolerant, making it a versatile tool in organic synthesis .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the reaction conditions for the SM coupling reaction, such as temperature and solvent, can affect the efficiency of the reaction Additionally, the compound’s stability could be influenced by factors such as pH and exposure to light or oxygen
Preparation Methods
The synthesis of 4-(Benzyloxy)-2-ethylphenylboronic acid typically involves the following steps:
Hydroboration: This is the most common route to organoborane reagents.
Suzuki–Miyaura Coupling: This reaction is widely used for the formation of carbon-carbon bonds.
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-(Benzyloxy)-2-ethylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(Benzyloxy)-2-ethylphenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-(Benzyloxy)-2-ethylphenylboronic acid can be compared with other boronic acids, such as phenylboronic acid and 4-methoxyphenylboronic acid. While all these compounds contain a boronic acid group, the presence of different substituents on the phenyl ring imparts unique reactivity and properties . For example, the benzyloxy group in this compound can influence its solubility and reactivity compared to phenylboronic acid .
Similar compounds include:
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Chloromethyl-α-phenylanisole
These compounds share structural similarities but differ in their specific substituents, which can affect their chemical behavior and applications.
Properties
IUPAC Name |
(2-ethyl-4-phenylmethoxyphenyl)boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO3/c1-2-13-10-14(8-9-15(13)16(17)18)19-11-12-6-4-3-5-7-12/h3-10,17-18H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETVDEAWPDRCBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)CC)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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